[(adamantan-2-yl)methyl](benzyl)amine hydrochloride
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Overview
Description
(Adamantan-2-yl)methylamine hydrochloride is a compound that features a unique structure combining adamantane and benzylamine moieties. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The presence of the adamantane structure imparts unique properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (adamantan-2-yl)methylamine hydrochloride typically involves the reaction of adamantanecarboxylic acid with benzylamine under specific conditions. One method involves the condensation of adamantanone with benzylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often require elevated temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
(Adamantan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include substituted adamantane derivatives, benzylamine derivatives, and various functionalized compounds that retain the core adamantane structure .
Scientific Research Applications
(Adamantan-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (adamantan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The benzylamine group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A parent compound with similar structural features but lacking the benzylamine moiety.
Benzylamine: A simpler amine compound without the adamantane structure.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A related compound with a different functional group attached to the adamantane core.
Uniqueness
(Adamantan-2-yl)methylamine hydrochloride is unique due to its combination of the adamantane and benzylamine structures, which imparts enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(2-adamantyl)-N-benzylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c1-2-4-13(5-3-1)11-19-12-18-16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-19H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMLINVXWNBVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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